molecular formula C21H25N5O3S B2483037 N-cyclohexyl-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

N-cyclohexyl-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2483037
M. Wt: 427.5 g/mol
InChI Key: UUACXAGHVTVOSZ-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H25N5O3S and its molecular weight is 427.5 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N-cyclohexyl-2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3S/c1-28-16-9-8-14(12-17(16)29-2)21-24-23-18-10-11-20(25-26(18)21)30-13-19(27)22-15-6-4-3-5-7-15/h8-12,15H,3-7,13H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUACXAGHVTVOSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4CCCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclohexyl-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a complex organic compound with a unique structural arrangement that includes a cyclohexyl group and a thioacetamide moiety linked to a triazolo-pyridazine framework. This compound has garnered attention in medicinal chemistry due to its potential pharmacological applications, particularly in cancer therapy and other therapeutic areas.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Cyclohexyl Group : Provides hydrophobic characteristics.
  • Thioacetamide Moiety : May enhance biological activity through interactions with biological targets.
  • Triazolo-Pyridazine Framework : Known for its diverse biological activities including anti-cancer properties.

Chemical Formula

The chemical formula of this compound is C18_{18}H24_{24}N4_{4}O2_{2}S.

Anticancer Properties

Research indicates that compounds containing triazole and pyridazine moieties often exhibit significant biological activities. This compound is hypothesized to possess anticancer properties due to its structural features.

The proposed mechanism of action includes:

  • Inhibition of specific cancer cell lines.
  • Interaction with key signaling pathways involved in cancer progression.

Case Studies

Several studies have explored similar compounds with triazole and pyridazine structures. For instance:

  • Zhang et al. (2023) : Evaluated compounds with similar frameworks and reported significant inhibition against various cancer cell lines (HEPG2, MCF7), with IC50_{50} values indicating potent activity compared to standard treatments .
  • Arafa et al. (2023) : Investigated derivatives of triazoles and reported promising cytotoxic effects against cancer cells, suggesting that modifications in the structure can enhance biological activity .

Interaction Studies

Interaction studies are crucial for understanding how this compound interacts with biological systems. These studies may include:

  • Molecular docking simulations to predict binding affinities with target proteins.
  • In vitro assays to evaluate cytotoxicity and selectivity against normal cells versus cancer cells.

Summary of Biological Activity Studies

StudyCompoundTargetIC50_{50} (µM)Remarks
Zhang et al. (2023)Triazole derivativeHEPG21.18 ± 0.14More potent than staurosporine
Arafa et al. (2023)Triazole derivativeMCF70.275Promising cytotoxic activity

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